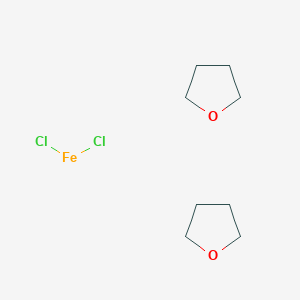
Iron(ii)chloride tetrahydrofuran complex
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(ii)chloride tetrahydrofuran complex is a coordination compound where iron(ii)chloride is coordinated with tetrahydrofuran molecules. This complex is of significant interest in the field of inorganic chemistry due to its unique structural and chemical properties. It is often used as a precursor in various chemical reactions and has applications in both academic research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of iron(ii)chloride tetrahydrofuran complex typically involves the reaction of iron(ii)chloride with tetrahydrofuran in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran itself, under anhydrous conditions to avoid hydrolysis of the iron(ii)chloride. The mixture is stirred at room temperature or slightly elevated temperatures until the complex forms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity starting materials and solvents is crucial to avoid contamination and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(ii)chloride tetrahydrofuran complex undergoes various types of chemical reactions, including:
Oxidation: The iron(ii) center can be oxidized to iron(iii) under appropriate conditions.
Reduction: The complex can participate in reduction reactions where the iron(ii) center is reduced further.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various donor ligands under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(iii) complexes, while reduction may produce iron(i) species. Substitution reactions result in new coordination complexes with different ligands .
Applications De Recherche Scientifique
Iron(ii)chloride tetrahydrofuran complex has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: The complex is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in industrial processes such as the production of fine chemicals and materials.
Mécanisme D'action
The mechanism by which iron(ii)chloride tetrahydrofuran complex exerts its effects involves the coordination of the iron(ii) center with tetrahydrofuran ligands. This coordination stabilizes the iron(ii) center and influences its reactivity. The complex can interact with various molecular targets, including other metal centers, organic molecules, and biological macromolecules. The pathways involved in these interactions depend on the specific context and conditions of the reaction .
Comparaison Avec Des Composés Similaires
- Iron(ii)chloride dihydrate complex
- Iron(ii)chloride hexahydrate complex
- Iron(ii)chloride with other ether ligands
Comparison: Iron(ii)chloride tetrahydrofuran complex is unique due to the specific coordination of tetrahydrofuran ligands, which imparts distinct structural and chemical properties. Compared to other iron(ii)chloride complexes with different ligands, the tetrahydrofuran complex often exhibits different solubility, stability, and reactivity profiles. This makes it particularly useful in certain applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H16Cl2FeO2 |
|---|---|
Poids moléculaire |
270.96 g/mol |
Nom IUPAC |
dichloroiron;oxolane |
InChI |
InChI=1S/2C4H8O.2ClH.Fe/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
Clé InChI |
SIHSVRFFLACEDY-UHFFFAOYSA-L |
SMILES canonique |
C1CCOC1.C1CCOC1.Cl[Fe]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
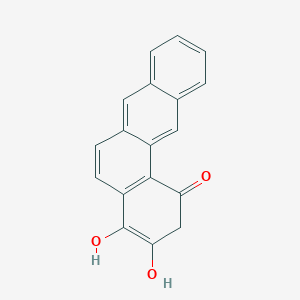
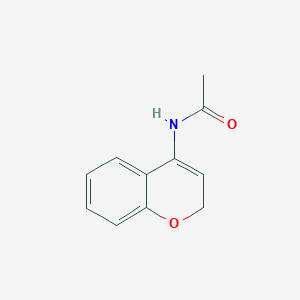
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
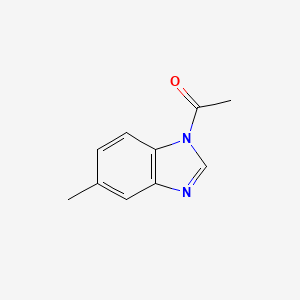
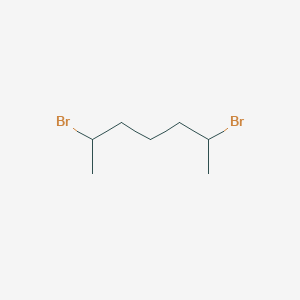
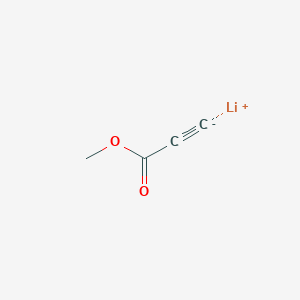
![N,N'-Bis[2',4'-dimethoxy(1,1'-biphenyl)-4-yl]urea](/img/structure/B13808414.png)
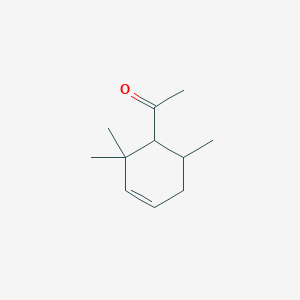
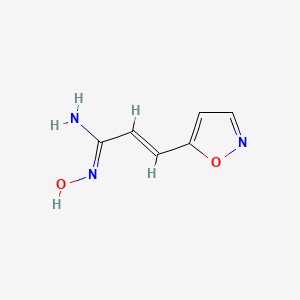
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)
